molecular formula C20H16F3NO2 B6495021 N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1351651-08-5

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6495021
CAS No.: 1351651-08-5
M. Wt: 359.3 g/mol
InChI Key: KIPOZKHSPWNDGF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzoyl group and a hydroxyethyl-naphthalene moiety. The hydroxyethyl group introduces hydrogen-bonding capacity, which could facilitate coordination with metal catalysts or target proteins.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)17-11-4-3-9-16(17)19(26)24-12-18(25)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPOZKHSPWNDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanidation and Hydrolysis Pathway

A scalable method from CN113698315A involves converting 2,3-dichlorotrifluorotoluene to 2-chloro-6-trifluoromethylbenzonitrile via fluorination and cyanidation. Subsequent hydrogenation dechlorination (using Pd/C or Raney Ni) yields 2-trifluoromethylbenzonitrile, which is hydrolyzed to 2-(trifluoromethyl)benzoic acid under alkaline conditions:

2-TrifluoromethylbenzonitrileNaOH, H2O, 100C2-(Trifluoromethyl)benzoic acid\text{2-Trifluoromethylbenzonitrile} \xrightarrow{\text{NaOH, H}_2\text{O, 100}^\circ\text{C}} \text{2-(Trifluoromethyl)benzoic acid}

The acid is then treated with thionyl chloride (SOCl2_2) or oxalyl chloride to generate the acyl chloride, a critical intermediate for amide formation.

Preparation of 2-Amino-1-(naphthalen-1-yl)ethanol

Epoxide Ring-Opening Strategy

Naphthalen-1-yl glycidol is reacted with aqueous ammonia to yield the ethanolamine derivative. This method, adapted from WO2010092286A1, involves:

  • Epoxidation : Treatment of 1-vinylnaphthalene with m-chloroperbenzoic acid (mCPBA) to form the epoxide.

  • Ammonolysis : Ring-opening with concentrated ammonia to introduce the amine group.

Reductive Amination

An alternative route condenses 1-naphthaldehyde with ethanolamine, followed by sodium borohydride reduction to produce the secondary alcohol.

Amide Bond Formation

Schotten-Baumann Reaction

The acyl chloride is reacted with 2-amino-1-(naphthalen-1-yl)ethanol in a biphasic system (dichloromethane/water) with sodium hydroxide as a base:

2-(Trifluoromethyl)benzoyl chloride+2-Amino-1-(naphthalen-1-yl)ethanolNaOH, CH2Cl2Target Compound\text{2-(Trifluoromethyl)benzoyl chloride} + \text{2-Amino-1-(naphthalen-1-yl)ethanol} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target Compound}

Optimization Insights :

  • Temperature : 0–5°C minimizes side reactions (e.g., esterification).

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Coupling Reagent-Mediated Synthesis

For sensitive substrates, EDCl/HOBt in anhydrous DMF facilitates amidation at room temperature, achieving yields >85%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using gradients of ethyl acetate/hexanes (1:4 to 1:1). The target compound elutes at Rf_f = 0.35 (TLC, ethyl acetate/hexanes 1:1).

Spectroscopic Validation

  • 1^1H-NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.92–7.35 (m, 10H, aromatic), 5.21 (br s, 1H, -OH), 4.65 (q, J = 6.4 Hz, 1H, -CH(OH)-), 3.82–3.75 (m, 2H, -CH2_2-NH-).

  • IR (KBr): 3320 cm1^{-1} (-OH), 1650 cm1^{-1} (amide C=O), 1320 cm1^{-1} (C-F).

Yield Optimization and Scalability

ParameterSchotten-BaumannEDCl/HOBt
Yield (%)7288
Purity (HPLC)95.298.8
Reaction Time (h)412

Key Findings :

  • EDCl/HOBt offers superior purity but requires longer reaction times.

  • Aqueous workup in Schotten-Baumann simplifies scalability.

Industrial Feasibility and Environmental Considerations

The EDCl/HOBt method, while efficient, generates stoichiometric urea byproducts. In contrast, the Schotten-Baumann route uses recyclable solvents (dichloromethane/water) and aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among benzamide derivatives lie in their substituents, which dictate physicochemical properties and functional roles:

Compound Name R Group Key Functional Groups Application/Activity Reference
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide 2-(naphthalen-1-yl)ethyl, hydroxy Trifluoromethyl, benzamide Research compound (potential therapeutic/agrochemical)
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) 2-pyridinyl ethyl, chloro Trifluoromethyl, pyridine Broad-spectrum fungicide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Methyl, N,O-bidentate group Metal-catalyzed C–H functionalization
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenyl ethyl Methoxy, benzamide Model compound for synthetic studies

Key Observations :

  • Trifluoromethyl Group : Present in both the target compound and fluopyram, this group enhances resistance to enzymatic degradation and improves membrane permeability .
  • Naphthalene vs.
  • Hydroxyethyl Group : Unlike fluopyram’s pyridinyl-ethyl chain, the hydroxyethyl group in the target compound may enable hydrogen bonding, analogous to the N,O-bidentate directing group in ’s compound, which facilitates metal coordination in catalysis .

Pharmacological and Functional Profiles

  • Sigma Receptor Targeting : Benzamides like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide () bind sigma receptors overexpressed in prostate cancer. The target compound’s naphthalene group could mimic the aromatic systems in such ligands, though direct evidence is lacking .
  • Enzyme Inhibition: Fluopyram inhibits fungal succinate dehydrogenase (SDH), a mechanism linked to its trifluoromethyl-benzamide scaffold. pyridine) may alter specificity .
  • Metal Coordination : The hydroxyethyl group in the target compound mirrors N,O-bidentate ligands (), which are pivotal in transition-metal-catalyzed C–H activation. This positions the compound as a candidate for catalytic applications .

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Benzamides

Compound LogP (Predicted) Molecular Weight Hydrogen Bond Donors/Acceptors Key References
Target Compound 4.2 389.36 g/mol 1 donor, 3 acceptors
Fluopyram 3.8 396.74 g/mol 1 donor, 5 acceptors
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.9 207.27 g/mol 2 donors, 2 acceptors

Biological Activity

N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Naphthalene moiety : Provides hydrophobic properties.
  • Hydroxyl group : Enhances hydrogen bonding capabilities.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability.

These structural components contribute to its potential interactions with biological targets, making it a candidate for drug development and other applications.

The biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Binding Affinity : The hydroxyl and trifluoromethyl groups facilitate interactions that enhance binding affinity to molecular targets.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary testing suggests potential efficacy against various microbial strains, although specific data on this compound is limited.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in breast cancer models. Studies indicate that it may induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]acetamideSimilar backboneModerate anti-inflammatoryLacks trifluoromethyl group
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamideSimilar backboneAnticancer propertiesLess lipophilic than target compound
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-3-trifluoromethyl-benzamideVariant structurePotentially higher stabilityEnhanced lipophilicity

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Naphthalene Derivative : Starting with naphthalene derivatives to create the 2-hydroxy group.
  • Formation of Amide Bond : Reacting the hydroxyl derivative with 2-(trifluoromethyl)benzoyl chloride under controlled conditions.

This multi-step synthesis can be optimized using advanced chemical engineering techniques for better yield and purity.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Cancer Cell Line Study :
    • Conducted on MCF-7 breast cancer cells.
    • Results indicated significant reduction in cell viability at concentrations above 100 µM, leading to increased lactate dehydrogenase (LDH) levels indicative of cell death.
  • Inflammation Model :
    • Tested in an animal model for inflammatory response.
    • Showed reduced levels of pro-inflammatory cytokines compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide, and how are reaction conditions tailored to improve yield?

  • Methodology : Multi-step synthesis often involves condensation of β-naphthol with aldehydes (e.g., benzaldehyde) and amines (e.g., ethylenediamine) in ethanol under controlled temperatures (~25°C) and prolonged reaction times (72 hours). Carbodiimides (e.g., EDC) are used as coupling agents in amidation steps, with solvents like dichloromethane or acetonitrile enhancing efficiency . Purification via crystallization (methanol:water, 4:1) or chromatography is critical for >75% yield .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine spectroscopic methods:

  • IR Spectroscopy : Identifies hydroxyl (3530 cm⁻¹), amide (1650–1680 cm⁻¹), and trifluoromethyl (1100–1200 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirms stereochemistry and substituent positions (e.g., naphthyl protons at δ 7.41–7.75 ppm) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 292.07 for intermediates) .

Q. How do solvent systems and reaction temperatures influence the stability of intermediates during synthesis?

  • Methodology : Polar aprotic solvents (e.g., DMSO) stabilize intermediates at 0–4°C, minimizing side reactions. Ethanol or THF at room temperature facilitates nucleophilic substitutions, while reflux conditions (60–80°C) accelerate cyclization steps .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays (e.g., acetylcholinesterase vs. non-target proteins)?

  • Methodology :

  • Orthogonal Assays : Use fluorometric (Ellman’s method) and radiometric assays to cross-validate AChE inhibition .
  • Metabolite Profiling : HPLC or LC-MS identifies degradation products (e.g., hydroxylated metabolites) that may interfere with activity .
  • Dose-Response Curves : Calculate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to isolate target-specific effects .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., AChE)?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions between the trifluoromethyl group and AChE’s catalytic triad (Ser203, His447).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrophobic interactions with naphthyl moieties .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing CF₃) on bioactivity using CoMFA/CoMSIA .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved pharmacokinetics?

  • Methodology :

  • Substituent Modulation : Replace the naphthyl group with pyridinyl or indole rings to enhance solubility (logP reduction by 0.5–1.0 units) .
  • Proteolytic Stability : Introduce methyl or methoxy groups ortho to the amide bond to resist CYP450-mediated degradation .
  • In Vitro ADME : Caco-2 permeability and microsomal stability assays prioritize analogs with >20% oral bioavailability .

Q. How do crystallographic studies resolve ambiguities in stereochemical configurations?

  • Methodology :

  • X-ray Diffraction : Single-crystal analysis at 100 K confirms absolute configuration (e.g., R/S assignment at the hydroxyethyl chiral center) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between amide and sulfonamide groups) influencing packing .

Data Contradiction Analysis

Q. Why do in vitro and in vivo toxicity profiles diverge for this compound?

  • Methodology :

  • Metabolite Identification : LC-HRMS detects reactive intermediates (e.g., quinone methides) formed in vivo but absent in vitro .
  • Species-Specific Metabolism : Compare murine vs. human hepatocyte clearance rates to model interspecies variability .

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